molecular formula C8H8O3S B7977131 Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate

Cat. No.: B7977131
M. Wt: 184.21 g/mol
InChI Key: FOQBPEBIHLDVOA-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate typically involves the condensation of 3-methylthiophene-2-carbaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-thienyl)-2-oxoacetate
  • Methyl 2-(3-thienyl)-2-oxoacetate
  • Methyl 2-(4-methylthiophen-2-yl)-2-oxoacetate

Uniqueness

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate is unique due to the presence of the 3-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its selectivity and potency in certain applications compared to other thiophene derivatives .

Biological Activity

Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a methyl group at the 3-position, which influences its chemical reactivity and biological activity. The molecular formula is C8H8O3SC_8H_8O_3S, and its structure is shown below:

PropertyValue
Molecular FormulaC₈H₈O₃S
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential to inhibit Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies using the MTT assay have shown that it can inhibit the growth of tumor cell lines. The exact mechanism appears to involve interactions with specific molecular targets, potentially inhibiting enzymes or receptors linked to cancer progression .

This compound's mechanism of action is believed to include the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous pathways.
  • Receptor Interaction : It may interact with cellular receptors that modulate cell signaling, impacting cell proliferation and survival.

Further research is necessary to elucidate these mechanisms fully and confirm the therapeutic potential of this compound in clinical settings.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study :
    • Objective : To assess antimicrobial efficacy against bacterial strains.
    • Method : MIC determination using standard broth dilution methods.
    • Results : Effective against Staphylococcus epidermidis, suggesting potential for development as an antimicrobial agent.
  • Anticancer Evaluation :
    • Objective : To evaluate growth inhibition in tumor cell lines.
    • Method : MTT assay performed on various cancer cell lines.
    • Results : Significant growth inhibition observed, indicating potential as an anticancer therapeutic .

Applications in Medicinal Chemistry

This compound has various applications in medicinal chemistry:

  • Drug Development : Its unique structural features make it a candidate for further modification and optimization in drug design.
  • Research Tool : Utilized in studies exploring enzyme interactions and cellular mechanisms related to inflammation and cancer.

Properties

IUPAC Name

methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5-3-4-12-7(5)6(9)8(10)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBPEBIHLDVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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